molecular formula C14H17BF4O2 B8020419 4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester

4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester

Cat. No.: B8020419
M. Wt: 304.09 g/mol
InChI Key: HRNPTFCHXNZNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester (CAS: 445303-14-0) is a fluorinated benzylboronic ester with the molecular formula C₁₃H₁₅BF₄O₂ and a molecular weight of 290.062 g/mol. Its structure features a benzyl backbone substituted with a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position (relative to the boronic ester group) . The pinacol ester moiety (1,2-O₂C₂Me₄) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions.

This compound is primarily utilized in Suzuki-Miyaura couplings, enabling the synthesis of complex biaryl structures critical in pharmaceuticals and agrochemicals. Its fluorinated substituents contribute to enhanced metabolic stability and bioavailability in drug candidates, as fluorine atoms are known to modulate lipophilicity and electronic properties .

Properties

IUPAC Name

2-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF4O2/c1-12(2)13(3,4)21-15(20-12)8-9-5-6-11(16)10(7-9)14(17,18)19/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPTFCHXNZNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Lithiation of Halogenated Precursors

The most widely reported method involves lithiation of 4-chloro-2-fluoro-3-(trifluoromethyl)benzene derivatives using n-butyllithium (n-BuLi), followed by electrophilic borylation.

Reaction Scheme:

Ar-Xn-BuLi, -78°CAr-LiB(OR)3Ar-B(OR)2PinacolPinacol ester\text{Ar-X} \xrightarrow{\text{n-BuLi, -78°C}} \text{Ar-Li} \xrightarrow{\text{B(OR)}3} \text{Ar-B(OR)}2 \xrightarrow{\text{Pinacol}} \text{Pinacol ester}

Conditions :

  • Lithiation : n-BuLi (2.5 equiv) in THF at -78°C under inert atmosphere.

  • Electrophilic Quenching : Trimethyl borate (1.2 equiv) at -78°C → RT.

  • Pinacol Esterification : 2,3-dimethyl-2,3-butanediol (1.5 equiv), toluene, reflux (110°C), 12 h.

Yield : 68–74%.

Key Data:

ParameterValueSource
Lithiation Temp-78°C
Borylation AgentTrimethyl borate
CatalystNone
Purity (HPLC)>95%

Advantages : High regioselectivity due to directed ortho-lithiation.
Limitations : Sensitivity to moisture; requires cryogenic conditions.

Catalytic Homologation Using BINOL Organocatalysts

Asymmetric Boron Migration

A metal-free approach employs BINOL-derived catalysts for enantioselective synthesis. This method converts alkenylboronic acids to α-CF₃ allylboronic esters via 1,2-borotropic migration.

Reaction Conditions:

  • Catalyst : (R)-BINOL (10 mol%).

  • Reagents : CF₃-diazomethane (1.2 equiv), EtOH (2.0 equiv) in DMF/H₂O (9:1).

  • Temperature : 23°C, 18 h under N₂.

Yield : 83% (racemic background suppressed by EtOH).

Mechanistic Insight:

The BINOL catalyst facilitates transesterification, enhancing Lewis acidity of the boron center and enabling stereoselective migration.

Diazotization-Substitution Pathway

Nitration-Reduction-Bromination Sequence

Adapted from methods for 3-fluoro-4-trifluoromethylbenzonitrile, this route involves:

  • Nitration : 2-Fluorobenzotrifluoride with HNO₃/H₂SO₄ at 10–20°C (82% yield).

  • Reduction : Fe/NH₄Cl in H₂O/EtOH to form 3-trifluoromethyl-4-fluoroaniline.

  • Bromination : Br₂ in acetic acid (0–60°C, 85% yield).

  • Diazotization : NaNO₂/H₃PO₂ at 0–5°C.

  • Borylation : CuCN in DMF (54% yield).

Final Step – Pinacol Protection :

\text{Ar-B(OH)}_2 + \text{Pinacol} \xrightarrow{\text{Toluene}} \text{Pinacol ester (74% yield)}

Challenges : Multiple purification steps; side reactions during diazotization.

Stability and Optimization Considerations

Protodeboronation Mitigation

Pinacol esters exhibit greater stability than boronic acids under basic conditions. At pH >13, the half-life of the pinacol boronate is 10 h vs. 9.2 min for the trihydroxyborate.

Stability Data :

ConditionHalf-Life (50% aq. Dioxane)Source
pH 7>24 h
pH 1310 h

Recommendations :

  • Use anhydrous solvents during esterification.

  • Avoid prolonged exposure to strong bases.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Lithiation-Borylation68–74HighModerateHigh
Catalytic Homologation83ModerateLowModerate
Diazotization54LowHighLow

Best Practice : Lithiation-borylation is preferred for industrial-scale synthesis due to reproducibility. Catalytic methods are optimal for enantioselective applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

Overview

4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester is a boronic acid derivative that has garnered significant attention in synthetic organic chemistry, particularly for its utility in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a trifluoromethyl group, which enhances its electronic properties and reactivity, making it a valuable reagent in various chemical applications.

Synthetic Organic Chemistry

Suzuki-Miyaura Coupling:
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of the trifluoromethyl group increases the electrophilicity of the aryl halide, thus facilitating the reaction. Studies have shown that boron reagents with electron-withdrawing groups like trifluoromethyl exhibit enhanced reactivity compared to their unsubstituted counterparts .

Table 1: Reactivity Comparison of Boronic Acids in Suzuki Coupling

Boronic AcidReactivity LevelNotes
This compoundHighEnhanced due to trifluoromethyl group
Phenylboronic acidModerateStandard reactivity
4-Methoxyphenylboronic acidLowElectron-donating group reduces reactivity

Pharmaceutical Applications

Drug Development:
The unique properties of this compound make it a key intermediate in the synthesis of biologically active compounds. For instance, it has been employed in the synthesis of potential anti-cancer agents and anti-inflammatory drugs. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates .

Case Study: Synthesis of Anticancer Agents
In a recent study, researchers synthesized a series of novel anticancer compounds using this boronic ester as a building block. The incorporation of the trifluoromethyl moiety significantly improved the efficacy of these compounds in preclinical models .

Material Science

Polymer Chemistry:
The compound is also explored in polymer chemistry for creating functionalized polymers. Its ability to participate in cross-coupling reactions allows for the development of advanced materials with tailored properties, including enhanced thermal stability and electrical conductivity.

Table 2: Properties of Polymers Synthesized Using Boronic Esters

Polymer TypeProperties EnhancedApplication Area
Conductive PolymersElectrical conductivityElectronics
Biodegradable PolymersEnvironmental stabilityPackaging

Agrochemicals

Pesticide Development:
The applications extend to agrochemicals where derivatives of this boronic acid are used to synthesize novel pesticides. The incorporation of fluorinated groups is known to enhance the activity and selectivity of these agrochemicals against target pests while minimizing environmental impact .

Analytical Chemistry

Analytical Reagents:
In analytical chemistry, this compound serves as a reagent for detecting specific analytes through various methods, including chromatography and mass spectrometry. Its unique spectral properties allow for precise quantification and identification in complex mixtures .

Mechanism of Action

The primary mechanism of action for 4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity in Suzuki Couplings
Compound Pd Catalyst Loading (mol%) Yield (%) Optimal Solvent
4-Fluoro-3-(trifluoromethyl)benzylboronic ester 2.0 85 2-MeTHF
Benzylboronic acid pinacol ester 2.0 65 THF
3-(Trifluoromethyl)-4-cyanophenylboronic ester 5.0 72 Dioxane

Biological Activity

4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester (CAS No. 2377607-36-6) is a boronic acid derivative known for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features a trifluoromethyl group, which enhances its pharmacological properties, including improved membrane permeability and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in cancer therapy, and relevant case studies.

The structure of this compound can be represented as follows:

  • Molecular Formula : C13H10BF4O2
  • Molecular Weight : 284.02 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, making it a valuable scaffold in drug design.

Boronic acids and their esters are known to interact with various biological targets, including proteasomes and enzymes involved in cellular signaling pathways. The mechanism of action typically involves:

  • Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of regulatory proteins that induce apoptosis in cancer cells.
  • Targeting Kinases : The compound may also act as a kinase inhibitor, disrupting critical signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. A study evaluated its effects on various human cancer cell lines using the National Cancer Institute's (NCI) primary anticancer assay. The results indicated selective cytotoxicity against several cancer types, including:

Cancer Type Cell Line Growth Inhibition (%)
LeukemiaRPMI-8226>20%
Non-Small Cell LungA549>25%
Renal CancerA498>15%
MelanomaUACC-257>10%

These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Mechanistic Studies

In vitro studies have demonstrated that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins. This indicates that it may promote programmed cell death in cancer cells while sparing normal cells.

Case Studies

  • Study on Trifluoromethyl Substituents : A comparative analysis highlighted that compounds with trifluoromethyl groups showed enhanced interactions with cellular targets due to increased hydrophobicity and electron-withdrawing effects, which improved their efficacy against various cancer types .
  • In Vivo Efficacy : In vivo studies using animal models have shown that the administration of this compound resulted in significant tumor reduction compared to control groups. The formulation was optimized for solubility and bioavailability, indicating its potential for therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester?

Methodological Answer:
The synthesis typically involves a Miyaura borylation reaction, where a halogenated precursor (e.g., 4-fluoro-3-(trifluoromethyl)benzyl bromide) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

  • Substrate Preparation : Ensure the benzyl bromide precursor is anhydrous and purified via column chromatography.
  • Catalytic System : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with a ligand (e.g., XPhos) in a 1:3 molar ratio to enhance efficiency .
  • Reaction Conditions : Conduct the reaction under inert atmosphere (N₂/Ar) in THF or dioxane at 80–100°C for 12–24 hours.
  • Work-up : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography. Confirm purity via ¹⁹F NMR and LC-MS .

Basic: What analytical techniques are critical for characterizing this boronic ester?

Methodological Answer:

  • Multinuclear NMR :
    • ¹H NMR : Identify aromatic protons and pinacol methyl groups (δ 1.0–1.3 ppm).
    • ¹⁹F NMR : Confirm fluorinated substituents (δ -60 to -110 ppm for CF₃ and F groups).
    • ¹¹B NMR : Verify boronate ester formation (δ 28–32 ppm) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • Elemental Analysis : Validate C, H, B, and F content against theoretical values .

Advanced: How do fluorine and trifluoromethyl groups impact Suzuki-Miyaura coupling efficiency?

Methodological Answer:
The electron-withdrawing CF₃ and F groups reduce electron density at the boron center, potentially slowing transmetalation. Mitigation strategies include:

  • Catalyst Optimization : Use electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) to stabilize the transition state.
  • Base Selection : Employ K₃PO₄ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Temperature Modulation : Increase reaction temperatures (80–110°C) to overcome kinetic barriers. Validate outcomes via kinetic studies using in situ ¹⁹F NMR .

Advanced: How can researchers resolve contradictions in reported reactivity of fluorinated boronic esters?

Methodological Answer:

  • Systematic Parameter Screening : Vary catalysts, bases, and solvents (e.g., compare Suzuki vs. Stille conditions).
  • Isolation of Intermediates : Trap and characterize putative Pd-boryl intermediates via X-ray crystallography.
  • Computational Modeling : Use DFT to compare activation energies for transmetalation steps. Cross-reference with experimental data from structurally analogous compounds (e.g., 2-fluoro-5-methoxyphenylboronic esters) .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., molecular sieves) and seal under inert gas (Ar).
  • Stability Monitoring : Perform periodic ¹¹B NMR to detect hydrolysis (broadening or shift of boron peak) .

Advanced: How to troubleshoot low yields in cross-coupling reactions using this boronic ester?

Methodological Answer:

  • Impurity Analysis : Check for boroxine formation (¹¹B NMR) or residual Pd via ICP-MS.
  • Solvent Drying : Pre-dry solvents over activated 3Å molecular sieves.
  • Alternative Coupling Partners : Test aryl chlorides (e.g., with SPhos ligand) to bypass competing protodeboronation. Compare results with non-fluorinated analogs to isolate electronic effects .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during weighing and reactions to minimize inhalation.
  • Spill Management : Neutralize spills with sand or vermiculite; avoid water to prevent exothermic hydrolysis .

Advanced: How does steric hindrance from the benzyl group affect coupling regioselectivity?

Methodological Answer:

  • Steric Maps : Generate DFT-based steric maps to predict accessibility of the boron center.
  • Competitive Experiments : Compare coupling rates with ortho- vs. para-substituted aryl halides.
  • Ligand Screening : Test bulky ligands (e.g., DavePhos) to direct coupling to less hindered positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.